

# Spectrophotometric quantification of Reactive blue 224 concentration in solution.

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## Compound of Interest

Compound Name: Reactive blue 224

Cat. No.: B1166368

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## Application Note: Spectrophotometric Quantification of Reactive Blue 224

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This application note provides a detailed protocol for the quantitative determination of **Reactive Blue 224** concentration in aqueous solutions using UV-Vis spectrophotometry. This method is simple, rapid, and cost-effective, making it suitable for a wide range of research and development applications where monitoring of this dye is critical. The protocol outlines procedures for determining the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ), generating a standard curve, and quantifying unknown sample concentrations.

### Introduction

**Reactive Blue 224** is a triphenodioxazine-class synthetic dye widely used in the textile industry.[1][2] Its strong color and reactive nature necessitate accurate quantification in various applications, including wastewater treatment analysis, toxicological studies, and in the development of dye-based assays. Spectrophotometry offers a straightforward analytical approach for this purpose, based on the principle of Beer-Lambert's law, which correlates absorbance with concentration.

## Principle of the Method

The concentration of **Reactive Blue 224** in a solution can be determined by measuring its absorbance of light at a specific wavelength. The Beer-Lambert law ( $A = \epsilon bc$ ) states that the absorbance ( $A$ ) of a solution is directly proportional to the molar absorptivity ( $\epsilon$ ), the path length of the cuvette ( $b$ ), and the concentration of the analyte ( $c$ ). By measuring the absorbance of a series of standard solutions of known concentrations, a calibration curve can be constructed to determine the concentration of unknown samples.

## Materials and Reagents

- **Reactive Blue 224** (CAS: 122390-99-2)
- Distilled or Deionized Water
- Volumetric flasks (10 mL, 50 mL, 100 mL)
- Pipettes (various sizes)
- Cuvettes (1 cm path length, quartz or polystyrene)
- UV-Vis Spectrophotometer

## Experimental Protocols

### Determination of Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ )

The wavelength at which **Reactive Blue 224** exhibits the highest absorbance ( $\lambda_{\text{max}}$ ) must be determined for maximum sensitivity.

- Prepare a stock solution: Accurately weigh a known amount of **Reactive Blue 224** powder and dissolve it in a known volume of distilled water to prepare a stock solution of approximately 100 mg/L.
- Prepare a working solution: Dilute the stock solution to a concentration of approximately 10 mg/L.

- Scan the spectrum: Using the spectrophotometer, scan the absorbance of the working solution across the visible spectrum (typically 400-800 nm).
- Identify  $\lambda_{\text{max}}$ : The wavelength corresponding to the highest absorbance peak is the  $\lambda_{\text{max}}$ . Based on available data, the  $\lambda_{\text{max}}$  for **Reactive Blue 224** is expected to be around 560 nm. [\[3\]](#)[\[4\]](#)

## Preparation of Standard Solutions

A series of standard solutions with known concentrations are required to generate a calibration curve.

- Prepare a stock solution (e.g., 100 mg/L):
  - Accurately weigh 10 mg of **Reactive Blue 224**.
  - Transfer the powder to a 100 mL volumetric flask.
  - Add a small amount of distilled water to dissolve the dye.
  - Fill the flask to the mark with distilled water and mix thoroughly.
- Prepare a series of dilutions:
  - Use the stock solution to prepare a series of standard solutions by serial dilution. A suggested concentration range is 1, 2, 5, 10, and 20 mg/L.
  - For example, to prepare 10 mL of a 10 mg/L solution from a 100 mg/L stock, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with distilled water.

## Generation of the Standard Curve

- Set the spectrophotometer: Set the wavelength to the predetermined  $\lambda_{\text{max}}$  (e.g., 560 nm).
- Blank the instrument: Use a cuvette filled with distilled water to zero the absorbance of the spectrophotometer.

- **Measure absorbance:** Measure the absorbance of each standard solution, starting from the lowest concentration. Rinse the cuvette with the next standard solution before taking the measurement.
- **Plot the data:** Plot a graph of absorbance (Y-axis) versus concentration (X-axis).
- **Perform linear regression:** The resulting plot should be a straight line that passes through the origin, demonstrating adherence to Beer's Law. Perform a linear regression analysis to obtain the equation of the line ( $y = mx + c$ ) and the coefficient of determination ( $R^2$ ). An  $R^2$  value close to 1 indicates a good linear fit.

## Quantification of Unknown Samples

- **Prepare the sample:** Dilute the unknown sample if necessary to ensure its absorbance falls within the linear range of the standard curve.
- **Measure absorbance:** Measure the absorbance of the unknown sample at the  $\lambda_{\text{max}}$ .
- **Calculate concentration:** Use the equation of the standard curve to calculate the concentration of **Reactive Blue 224** in the unknown sample.

$$\text{Concentration (mg/L)} = (\text{Absorbance} - \text{y-intercept}) / \text{slope}$$

## Data Presentation

**Table 1: Physicochemical Properties of Reactive Blue 224**

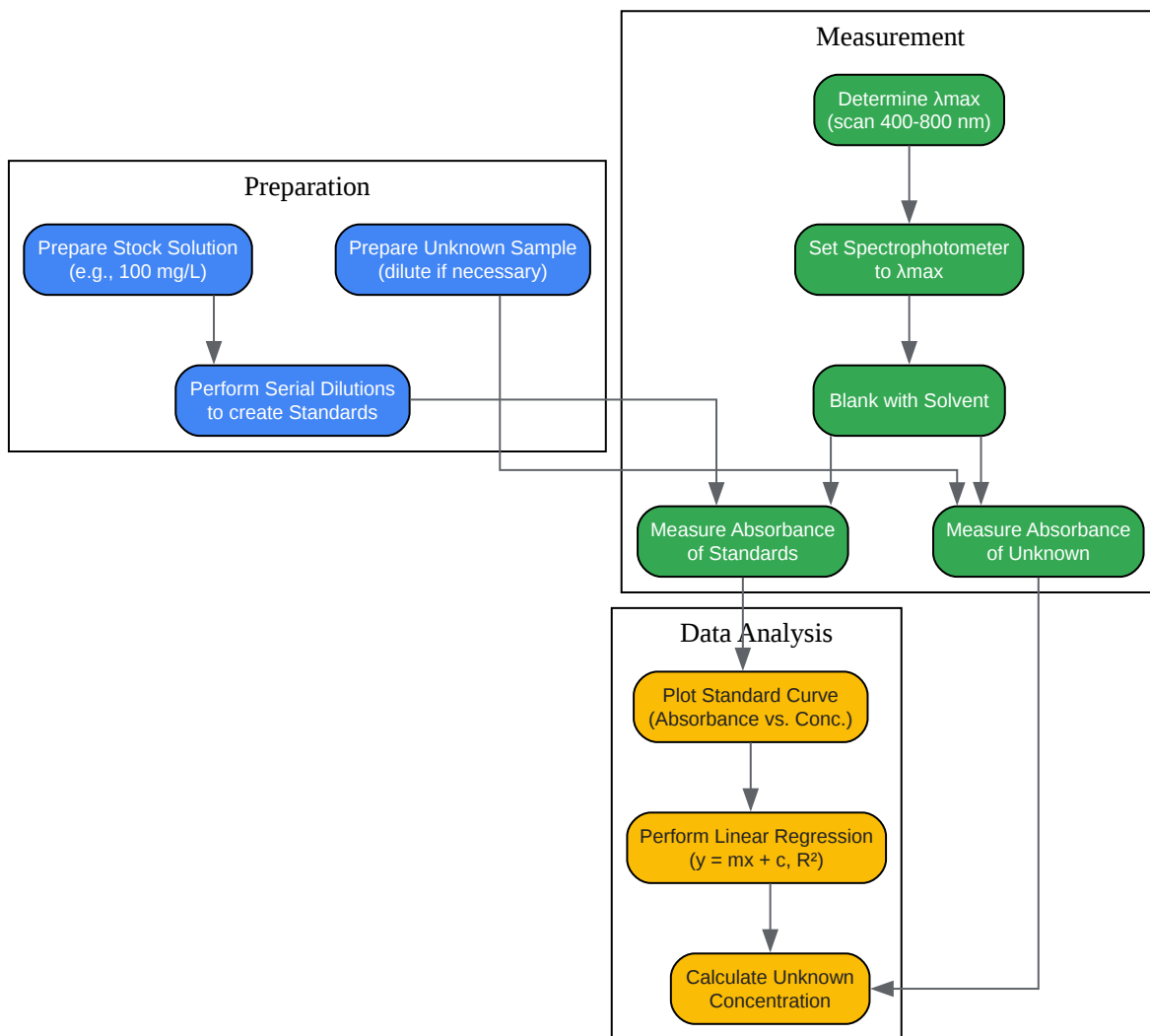
Property	Value
CAS Number	122390-99-2
Molecular Formula	$\text{C}_{26}\text{H}_{24}\text{Cl}_2\text{KN}_4\text{NaO}_{20}\text{S}_6$ <a href="#">[2]</a>
Molecular Weight	~995.8 g/mol
Class	Triphenodioxazine <a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Greenish-light blue powder <a href="#">[1]</a>
Water Solubility	8 g/L at 20°C

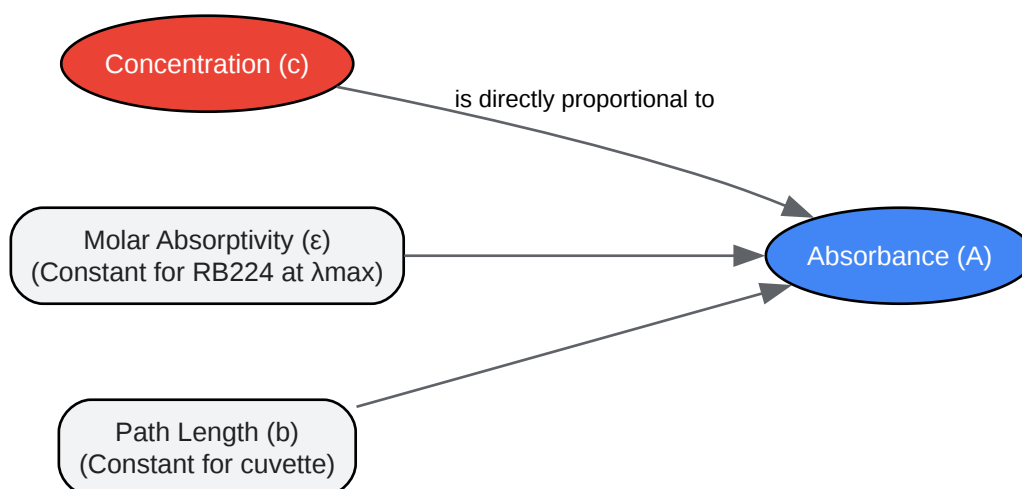
**Table 2: Example Data for Standard Curve Generation**

Concentration (mg/L)	Absorbance at 560 nm
1	0.112
2	0.225
5	0.560
10	1.120
20	2.240

Visualization

Experimental Workflow





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